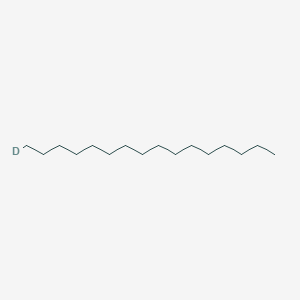
Hexadecan-1-d
Übersicht
Beschreibung
Hexadecane-1-d is a deuterated form of hexadecane, an alkane hydrocarbon with the chemical formula CH₃(CH₂)₁₄CH₂D. This compound consists of a chain of sixteen carbon atoms with a deuterium atom replacing one of the hydrogen atoms at the terminal position. Hexadecane-1-d is often used in scientific research due to its unique properties and applications in various fields.
Wissenschaftliche Forschungsanwendungen
Hexadecane-1-d has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in studies of lipid metabolism and membrane dynamics due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of liposomes and other lipid-based carriers.
Industry: Utilized in the production of specialty chemicals and as a standard in analytical chemistry for calibration purposes.
Wirkmechanismus
Target of Action
Hexadecane-1-d, also known as 1-deuteriohexadecane, is a type of alkane hydrocarbon . Alkanes are primarily targeted by microorganisms in the environment, specifically bacteria and archaea, which have the ability to degrade these compounds . The primary targets of Hexadecane-1-d are therefore these microorganisms that can metabolize the compound.
Biochemical Pathways
The degradation of Hexadecane-1-d is believed to occur via the β-oxidation pathway . This pathway involves the stepwise removal of two-carbon units from the alkane chain, resulting in the production of acetyl-CoA. The acetyl-CoA can then enter the citric acid cycle, allowing the organism to generate energy from the degradation of the alkane .
Pharmacokinetics
For instance, Hexadecane-1-d has been found to exhibit slower diffusion compared to hexadecane .
Result of Action
The result of Hexadecane-1-d’s action is the degradation of the alkane into smaller, more manageable compounds that can be utilized by the microorganisms for energy. This process results in the removal of the alkane from the environment, which can be particularly beneficial in the case of oil spills or other forms of hydrocarbon pollution .
Action Environment
The action of Hexadecane-1-d is influenced by various environmental factors. For instance, the presence of other nutrients, the pH, temperature, and the presence of oxygen can all impact the efficiency of alkane degradation . Furthermore, the specific characteristics of the microorganisms involved, including their enzymatic capabilities and their ability to form biofilms, can also influence the degradation process .
Biochemische Analyse
Biochemical Properties
Hexadecane-1-d plays a role in biochemical reactions, particularly in the degradation process carried out by certain bacteria . The compound interacts with various enzymes and proteins, such as alkane hydrolase and hexadecanol dehydrogenase, which are involved in the degradation of hydrophobic compounds . The nature of these interactions involves the synthesis of dispersing components, dispersion of the water-insoluble substrate, and sorption of the hydrophobic compound by the cell .
Cellular Effects
Hexadecane-1-d influences various types of cells and cellular processes . It affects cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in the presence of hexadecane-1-d, bacterial cells release surfactants, forming a viscous and resilient interphase biofilm . This secretion is an active process that requires protein synthesis .
Molecular Mechanism
The molecular mechanism of hexadecane-1-d involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the degradation of hexadecane-1-d by Pseudomonas synxantha involves the synthesis of dispersing components, dispersion of the water-insoluble substrate, and sorption of the hydrophobic compound by the cell .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of hexadecane-1-d change . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For instance, the degradation of hexadecane-1-d by certain bacteria is associated with the initial stages of biofilm formation, cell protection against oxidative stress, and the metabolic transition to the glyoxylate pathway .
Dosage Effects in Animal Models
The effects of hexadecane-1-d vary with different dosages in animal models . Specific studies detailing the threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are currently lacking.
Metabolic Pathways
Hexadecane-1-d is involved in certain metabolic pathways . It interacts with enzymes such as alkane hydrolase and hexadecanol dehydrogenase . These interactions can affect metabolic flux or metabolite levels .
Transport and Distribution
Hexadecane-1-d is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation . Specific details about these processes are currently limited.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecane-1-d can be synthesized through the deuteration of hexadecane. One common method involves the catalytic exchange of hydrogen atoms with deuterium atoms using a deuterium gas atmosphere in the presence of a catalyst such as platinum or palladium. The reaction is typically carried out at elevated temperatures and pressures to ensure efficient exchange.
Industrial Production Methods
In an industrial setting, hexadecane-1-d is produced using similar catalytic exchange methods but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The deuterium gas used in the process is often recycled to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecane-1-d undergoes various chemical reactions, including:
Oxidation: Hexadecane-1-d can be oxidized to form hexadecanoic acid (palmitic acid) using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Although hexadecane-1-d is already a fully saturated hydrocarbon, it can undergo reduction reactions under specific conditions, such as catalytic hydrogenation.
Substitution: The deuterium atom in hexadecane-1-d can be replaced by other atoms or groups through substitution reactions. For example, halogenation can replace the deuterium atom with a halogen atom using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂) with a catalyst such as platinum or palladium
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed
Oxidation: Hexadecanoic acid (palmitic acid)
Reduction: No significant change as hexadecane-1-d is already saturated
Substitution: Halogenated hexadecane derivatives
Vergleich Mit ähnlichen Verbindungen
Hexadecane-1-d can be compared with other similar compounds, such as:
Hexadecane: The non-deuterated form of hexadecane-1-d, with the chemical formula CH₃(CH₂)₁₄CH₃. Hexadecane is commonly used as a reference compound in various chemical and industrial applications.
Hexadecane-1,16-diol: A diol derivative of hexadecane with hydroxyl groups at both terminal positions. This compound is used in the synthesis of surfactants and other specialty chemicals.
Hexadecane-1-sulfonic acid: A sulfonic acid derivative of hexadecane, used in the production of detergents and surfactants.
Hexadecane-1-d is unique due to the presence of the deuterium atom, which imparts distinct properties useful in isotopic labeling and tracing studies. Its applications in NMR spectroscopy and other analytical techniques make it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
1-deuteriohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAYPVUWAIABOU-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486641 | |
| Record name | Hexadecane-1-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211101-04-1 | |
| Record name | Hexadecane-1-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 211101-04-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


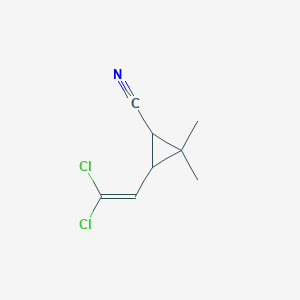
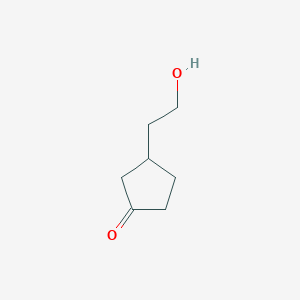


![2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1626753.png)
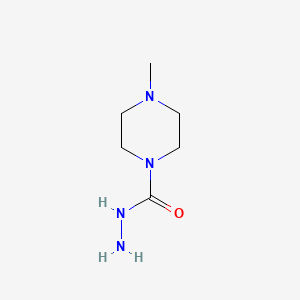
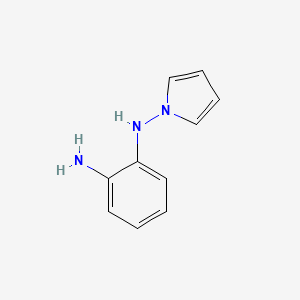
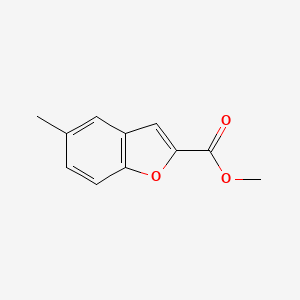
![2-Allyl-4-methylbenzo[b]thiophene](/img/structure/B1626757.png)
![2-Allyl-6-methylbenzo[b]thiophene](/img/structure/B1626758.png)
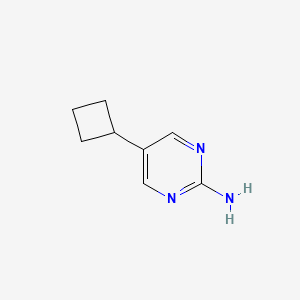

![1-(6-Nitrobenzo[d]thiazol-2-yl)ethanone](/img/structure/B1626763.png)

